N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide
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Overview
Description
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a pyridine ring, making it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and pyridine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2(1H)-quinazoline derivatives
- 3,4-Dihydropyrimidin-2(1H)-ones
- 2,3-Dihydroquinazolin-4(1H)-ones
Uniqueness
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide stands out due to its unique combination of isoquinoline and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
CAS No. |
54153-06-9 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H25N3O/c1-3-20(24)23(19-10-6-7-12-21-19)16(2)14-22-13-11-17-8-4-5-9-18(17)15-22/h4-10,12,16H,3,11,13-15H2,1-2H3 |
InChI Key |
IIPHWTPAAJKLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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